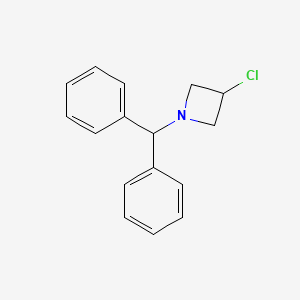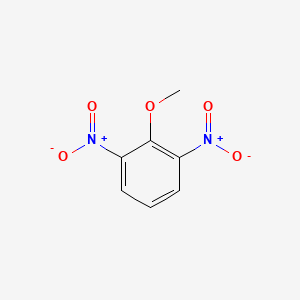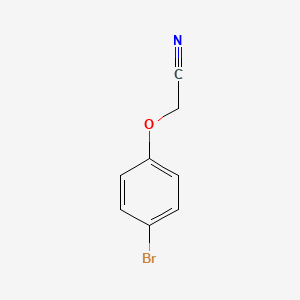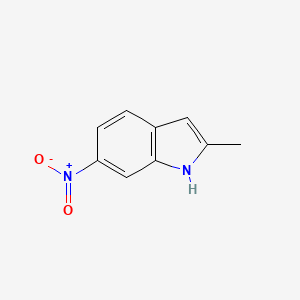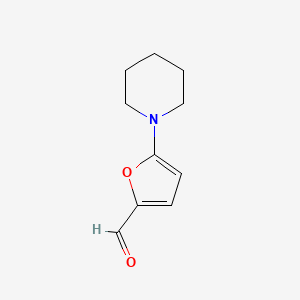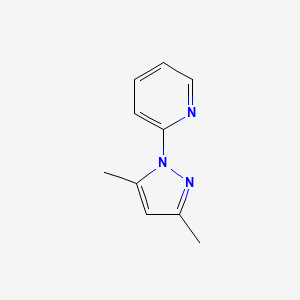
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, involves reactions like that of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, yielding a 71% yield (Lan, Zheng, & Wang, 2019).
Molecular Structure Analysis
X-ray crystallography reveals that molecules like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consist of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar (Lan et al., 2019).
Chemical Reactions and Properties
Studies of derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, show that these compounds can exhibit various photoreactions, such as excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer (Vetokhina et al., 2012).
Physical Properties Analysis
Compounds like 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its complexes exhibit various coordination geometries and supramolecular networks through hydrogen bonding and weak molecular interactions, as revealed in their crystalline architectures (Zhu, Xing, Yang, & Li, 2014).
Chemical Properties Analysis
The chemical behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives in reactions, such as those with [PdClMe(COD)], is complex and results in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography. These complexes have shown low catalytic activity in reactions like ethylene oligomerization (Ojwach, Guzei, & Darkwa, 2009).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives involves various chemical reactions, yielding compounds with distinct structural features. For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% through the reaction of specific hydrazine and acetylacetone. This compound was characterized using X-ray crystallography and NMR spectroscopy, confirming its planar molecular structure (Lan, Zheng, & Wang, 2019).
Catalytic Applications
These compounds have been used as ligands in the synthesis of metal complexes, which in turn catalyze significant chemical reactions. For example, various complexes of 2-((3,5-dimethyl)-1H-pyrazol-1-ylmethyl)pyridine with cobalt(II), iron(II), and nickel(II) were used as catalysts to produce vinyl-addition type norbornene polymers. These catalysts demonstrated varying activities and produced polymers with high molecular weights and narrow molecular weight distributions (Benade et al., 2011).
Corrosion Inhibition
In the context of corrosion inhibition, derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine have been studied for their effects on steel in acidic environments. Research demonstrated that certain derivatives act as effective cathodic inhibitors, significantly reducing corrosion rates in hydrochloric acid solutions (Bouklah et al., 2005).
Photoreactions and Proton Transfer
These compounds exhibit unique photoreactions and proton transfer behaviors. Studies on derivatives like 2-(1H-pyrazol-5-yl)pyridine and its variants showed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, highlighting their potential in photophysical and photochemical applications (Vetokhina et al., 2012).
Metal Complex Formation
Complexes formed with metals like ruthenium, nickel, and palladium using 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives have been synthesized and characterized. These complexes displayed diverse reactivities and potential applications in areas like ethylene oligomerization and small molecule activation (Omondi et al., 2018).
Extraction Applications
The derivatives have been used in the extraction of metal ions like nickel(II) and copper(II). Synthesis and characterization of various ligands based on 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine demonstrated their capability to coordinate to metal ions, making them useful in the field of solvent extraction (Pearce et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Heterocyclic compounds such as thiazoles and pyrazoles have been shown to possess varied biological activities, suggesting potential for future research and development in the field of drug design . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJACDPPPOAZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350338 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
CAS RN |
21018-71-3 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




